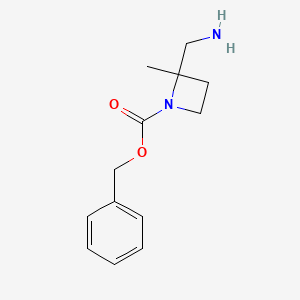

Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(10-14)7-8-15(13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIYOSFLNTUNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OCC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147073 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638767-52-8 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of benzylamine with 2-(chloromethyl)-2-methylazetidine-1-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine moieties using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with hydrogenated bonds.

Substitution: Substituted products with new alkyl or acyl groups.

Scientific Research Applications

Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Strain

Azetidine (4-membered ring) vs. Aziridine (3-membered) and Pyrrolidine (5-membered):

- Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate: The azetidine ring provides moderate ring strain compared to smaller aziridines (3-membered) and greater rigidity than larger pyrrolidines (5-membered). This balance impacts stability and reactivity in catalytic reactions or drug delivery systems .

- (S)-Benzyl 2-methylaziridine-1-carboxylate (CAS 946088-68-2) : The 3-membered aziridine ring exhibits high strain, increasing reactivity in ring-opening reactions but reducing thermodynamic stability. Molecular weight: 191.23 g/mol .

- (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 1187931-23-2): The 5-membered pyrrolidine ring is nearly strain-free, offering flexibility for conformational adaptation in binding pockets. Molecular weight: 234.30 g/mol .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Ring Size | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | 4 | Not reported | 2-(Aminomethyl), 2-methyl | Drug intermediates, catalysis |

| (S)-Benzyl 2-methylaziridine-1-carboxylate | 3 | 191.23 | 2-methyl | Reactive intermediates |

| (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 5 | 234.30 | 2-(Aminomethyl) | Chiral catalysts, peptide mimics |

Functional Group Variations

- Aminomethyl Positioning: The 2-(aminomethyl) group in the target compound distinguishes it from analogs like Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride (CAS 1823835-73-9), where the aminomethyl is at the 3-position on a piperidine ring. Regiochemistry affects hydrogen-bonding capacity and metal coordination, critical for enzyme inhibition or catalysis .

- Carboxylate Protecting Groups: The benzyl ester (Cbz) group is common in peptide synthesis and chiral auxiliaries. In contrast, compounds like Benzyl 4-(aminomethyl)phenylcarbamate (CAS 443331-14-4) replace the heterocyclic core with a phenyl group, altering lipophilicity and metabolic stability .

Biological Activity

Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a four-membered azetidine ring, which contributes to its unique reactivity and biological interactions. Its molecular formula is , with a molecular weight of 234.29 g/mol. The compound's structure allows it to engage with various biological targets, modulating their activity and leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can lead to the inhibition of certain metabolic pathways, thereby exerting therapeutic effects. For instance, it has been noted for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have reported that it can inhibit cell proliferation in certain cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.

Data Table: Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anticancer | Inhibits cell proliferation |

Case Study 1: Antimicrobial Effects

In a study examining the antimicrobial effects of this compound, researchers tested its efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the anticancer potential of this compound. It was tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds such as Benzyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate and Benzyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate. While these compounds share some biological properties, the unique four-membered ring structure of the azetidine derivative imparts distinct reactivity and interactions with biological targets.

Q & A

What are the established synthetic routes for Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including:

- Coupling reactions : For example, coupling aminomethyl-azetidine intermediates with benzyl chloroformate under anhydrous conditions, as demonstrated in analogous piperidine derivatives .

- Protection/deprotection : Use of benzyl carbamate (Cbz) as a protecting group for the amine, followed by selective deprotection using catalytic hydrogenation .

- Ring-strain utilization : The azetidine ring’s inherent strain can be exploited for selective functionalization, requiring careful temperature control to avoid side reactions .

How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation includes:

- 1H/13C NMR : To confirm proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm) and carbamate carbonyl signals (~δ 155 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 263.16) .

- HPLC purity analysis : Using C18 columns with UV detection at 254 nm to ensure >95% purity .

What role does the azetidine ring play in the compound’s reactivity compared to larger heterocycles?

The 4-membered azetidine ring introduces significant ring strain, enhancing:

- Nucleophilicity : The aminomethyl group reacts faster in alkylation/acylation than piperidine analogs due to reduced steric hindrance .

- Thermal instability : Azetidine derivatives may decompose at lower temperatures (e.g., >80°C) compared to pyrrolidine or piperidine systems, necessitating low-temperature reactions .

What strategies are effective for resolving stereochemical challenges during synthesis?

- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry .

How should contradictory data regarding reaction yields be analyzed?

Discrepancies in yields (e.g., 60% vs. 85% for coupling steps) may arise from:

- Catalyst choice : Pd(OAc)2 vs. PdCl2 can alter coupling efficiency .

- Solvent polarity : Polar aprotic solvents (DMF) may improve solubility but increase side reactions compared to THF .

- Substrate purity : Impure intermediates (e.g., <90% aminomethyl-azetidine) reduce yields significantly .

What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Using AutoDock Vina to simulate binding to enzymes (e.g., myeloperoxidase) based on structural analogs .

- DFT calculations : To assess the azetidine ring’s electronic effects on hydrogen-bonding interactions .

Are there documented biological activities for structurally related azetidine derivatives?

Patents describe azetidine carbamates as myeloperoxidase inhibitors , suggesting potential anti-inflammatory applications. For example, 1-[2-(aminomethyl)benzyl]-2-thioxo-tetrahydro-pyrrolopyrimidinones show similar activity .

What are the optimal storage conditions to maintain stability?

- Temperature : Store at –20°C under inert gas (Ar/N2) to prevent ring-opening reactions .

- Purity : Use ultra-high-purity (>99%) forms to minimize degradation .

Which alternative protecting groups could be used in place of benzyl carbamate?

- Boc (tert-butyloxycarbonyl) : Removable under acidic conditions (TFA) .

- Fmoc (fluorenylmethyloxycarbonyl) : Cleaved via piperidine in SPOS (solid-phase organic synthesis) .

How can reaction conditions be optimized for scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.